4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a chemical compound that belongs to the class of substituted phenols and pyrazoles. It exhibits potential pharmacological properties, making it of interest in various scientific research applications. The compound is often utilized in studies related to medicinal chemistry and drug development.
The compound is classified as a hydrochloride salt of a substituted phenol, which indicates its solubility in water and its potential use in biological applications. Its structural components suggest it may interact with biological systems, making it a candidate for therapeutic exploration.
The synthesis of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization and purification of the final product.
The molecular structure of 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride can be represented as follows:
The structure features a pyrazole ring connected to a methoxy-substituted phenolic group, indicating potential sites for biological activity.
The InChI key for this compound is provided for database searches: InChI=1S/C11H15ClN2O2/c1-6-9(5-12)10(13-14-6)11-7-3-2-4-8(11)15-16/h2-4,6,10,14H,5,12H2,1H3;1H.
The compound can undergo various chemical reactions typical of aromatic amines and phenols:
Reactions involving this compound require careful monitoring due to the sensitivity of the functional groups involved. Reaction conditions such as solvent choice and temperature play significant roles in determining yields.
The mechanism of action for 4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets:
Data regarding specific interactions are still under investigation, requiring further pharmacological studies.
Relevant data from suppliers indicate that proper handling and storage are crucial for maintaining the integrity of this compound .
4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride has potential applications in:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: